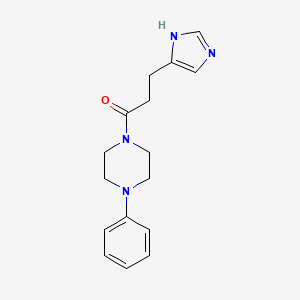
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as IPP, and it has been synthesized using different methods. The purpose of
Mécanisme D'action
The mechanism of action of IPP is not fully understood, but it is believed to act as a partial agonist at the dopamine D2 receptor. This compound has been shown to increase dopamine release in the striatum, which may contribute to its physiological effects.
Biochemical and Physiological Effects:
IPP has been shown to have various biochemical and physiological effects, including the modulation of dopamine release in the striatum. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models. Additionally, IPP has been shown to have a potential role in the treatment of drug addiction, as it has been shown to reduce the reinforcing effects of cocaine in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
IPP has several advantages for lab experiments, including its high yield and purity. This compound is also relatively easy to synthesize, which makes it a useful tool for studying the dopamine D2 receptor. However, the limitations of IPP include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of IPP, including the development of more potent and selective ligands for the dopamine D2 receptor. Additionally, future studies may focus on the potential therapeutic applications of IPP, including its role in the treatment of drug addiction and depression. Further research is also needed to fully understand the mechanism of action of IPP and its potential side effects.
Conclusion:
In conclusion, IPP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and it has been shown to have various biochemical and physiological effects. IPP has several advantages for lab experiments, including its high yield and purity, but it also has limitations that need to be addressed. Future studies may focus on the development of more potent and selective ligands for the dopamine D2 receptor and the potential therapeutic applications of IPP.
Méthodes De Synthèse
IPP can be synthesized using different methods, including the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with imidazole in the presence of a catalyst. Another method involves the reaction of 1-(4-phenylpiperazin-1-yl)propan-1-one with imidazole-5-carboxaldehyde in the presence of a reducing agent. The yield of IPP using these methods is relatively high, and the purity of the compound can be increased using various purification techniques.
Applications De Recherche Scientifique
IPP has been used in various scientific research applications, including as a ligand for the dopamine D2 receptor. This compound has also been used to study the interaction between dopamine receptors and G protein-coupled receptors. IPP has been shown to have an affinity for the dopamine D2 receptor, which makes it a potential tool for studying the role of this receptor in various physiological processes.
Propriétés
IUPAC Name |
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c21-16(7-6-14-12-17-13-18-14)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-5,12-13H,6-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHOYFWOEAKRKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-5-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(1,3-dioxoisoindol-2-yl)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B6638835.png)

![[4-(2-Fluorophenyl)piperazin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B6638843.png)

![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)
![1-[4-(5-Phenylpyridine-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6638869.png)
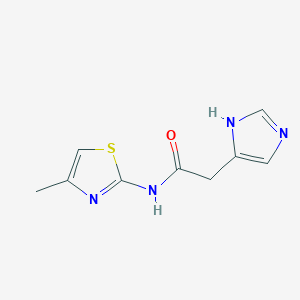
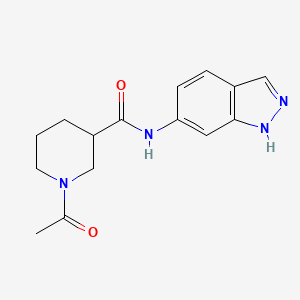

![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
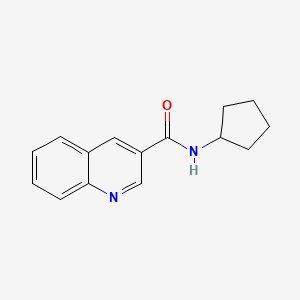
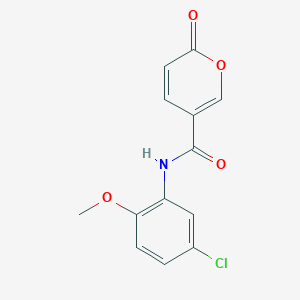
![N-[(4-chlorophenyl)methyl]-3-pyrazol-1-ylbenzamide](/img/structure/B6638934.png)
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)